(4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate
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Overview
Description
(4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate is a chemical compound with the molecular formula C10H12INO2 and a molecular weight of 305.11 g/mol It is characterized by the presence of an iodine atom, two methyl groups, and an acetate group attached to a pyridine ring
Preparation Methods
The synthesis of (4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodo-3,5-dimethylpyridine as the primary starting material.
Acetylation Reaction: The pyridine derivative undergoes an acetylation reaction with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.
Chemical Reactions Analysis
(4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Scientific Research Applications
(4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that could lead to the development of new medications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate involves its interaction with specific molecular targets. The iodine atom and acetate group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
(4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate can be compared with other similar compounds, such as:
(4-Bromo-3,5-dimethylpyridin-2-yl)methyl acetate: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activities.
(4-Chloro-3,5-dimethylpyridin-2-yl)methyl acetate: Contains a chlorine atom instead of iodine. It may have distinct chemical and physical properties.
(4-Fluoro-3,5-dimethylpyridin-2-yl)methyl acetate: Features a fluorine atom in place of iodine.
Properties
Molecular Formula |
C10H12INO2 |
---|---|
Molecular Weight |
305.11 g/mol |
IUPAC Name |
(4-iodo-3,5-dimethylpyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C10H12INO2/c1-6-4-12-9(5-14-8(3)13)7(2)10(6)11/h4H,5H2,1-3H3 |
InChI Key |
HNYOPULYGWFQPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1I)C)COC(=O)C |
Origin of Product |
United States |
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